molecular formula C14H18ClN3 B3013935 6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole CAS No. 2175787-51-4

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole

Cat. No. B3013935
M. Wt: 263.77
InChI Key: CTYMONUHCGNNOH-UHFFFAOYSA-N
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Description

The compound “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For example, a structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on the functional groups present in the molecule and the reaction conditions. For instance, the piperazine ring can undergo reactions such as alkylation, acylation, and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on its molecular structure. For instance, the presence of the piperazine ring might influence its solubility, melting point, and other physical properties .

Scientific Research Applications

5-HT6 Receptor Ligands and Cognitive Disorders

A study by Nirogi et al. (2016) synthesized derivatives of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole as potential ligands for the 5-HT6 receptor, demonstrating applications in the treatment of cognitive disorders. These compounds showed potent in vitro binding affinity, selectivity, good pharmacokinetics, and efficacy in animal cognition models.

Potential in Parkinson's Disease Treatment

Das et al. (2015) explored N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, leading to compounds with high affinity at both D2 and D3 receptors. These showed promise in Parkinson's disease (PD) treatment, with neuroprotective properties in PD animal models (Das et al., 2015).

Synthesis of Ziprasidone

The synthesis process of ziprasidone, an antipsychotic drug, involves derivatives of 6-chloro-indole. Yi et al. (2010) described a method producing ziprasidone with good yield and quality, indicating its relevance in pharmaceutical manufacturing (Yi et al., 2010).

Serotonin 5-HT2 Receptor Antagonism

Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were evaluated for their potential as antipsychotic drugs, demonstrating the relevance of indole derivatives in neuropsychiatric drug development (Perregaard et al., 1992).

Palladium-Catalyzed Synthesis for Indole Derivatives

Ambrogio et al. (2006) discussed the palladium-catalyzed synthesis of 2-(piperazin-1-ylmethyl)indoles, yielding excellent results with various secondary amines. This chemical process is significant in the synthesis of indole-based compounds for diverse applications (Ambrogio et al., 2006).

Metabolism-Dependent Mutagenicity Studies

Chen et al. (2006) explored the metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. This study provided insights into the metabolic pathways and toxicological implications of such compounds (Chen et al., 2006).

Safety And Hazards

The safety and hazards associated with “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on its physical and chemical properties, as well as its biological activity. For instance, some piperazine derivatives are known to be harmful if swallowed .

Future Directions

Given the wide range of biological activities associated with piperazine derivatives, “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” could potentially be developed into a therapeutic agent. Future research could focus on optimizing its synthesis, improving its physical and chemical properties, and investigating its mechanism of action .

properties

IUPAC Name

6-chloro-1-(2-piperazin-1-ylethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-13-2-1-12-3-6-18(14(12)11-13)10-9-17-7-4-16-5-8-17/h1-3,6,11,16H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMONUHCGNNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole

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